molecular formula C11H16ClNO B3060843 trans-3-(Benzyloxy)cyclobutanamine hydrochloride CAS No. 905823-30-5

trans-3-(Benzyloxy)cyclobutanamine hydrochloride

Cat. No.: B3060843
CAS No.: 905823-30-5
M. Wt: 213.70
InChI Key: AJMLIIBGYIRLDD-UHFFFAOYSA-N
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Description

trans-3-(Benzyloxy)cyclobutanamine hydrochloride is a cyclobutane derivative characterized by a benzyloxy substituent at the trans-3 position of the cyclobutane ring and an amine group, forming a hydrochloride salt. Key properties include:

  • Molecular Formula: C₁₁H₁₅NO·HCl (derived from C₁₁H₁₅NO in and salt formation noted in ).
  • CAS Number: 1379288-48-8 (hydrochloride form; ).
  • Structural Features: The benzyloxy group enhances lipophilicity, while the hydrochloride salt improves aqueous solubility.

Properties

IUPAC Name

3-phenylmethoxycyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMLIIBGYIRLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693400
Record name 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905823-30-5
Record name 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways for 3-(Benzyloxy)-1-cyclobutanone

The synthesis of trans-3-(Benzyloxy)cyclobutanamine hydrochloride invariably begins with the preparation of 3-(benzyloxy)-1-cyclobutanone, a critical intermediate. Two patented methods dominate the literature, both optimized for industrial scalability and cost efficiency.

Method from CN103242152A: Nucleophilic Substitution and Cyclization

This route employs 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials. Under alkaline conditions (sodium hydride in DMF), a nucleophilic substitution reaction forms a cyclobutane intermediate. Acidic hydrolysis (e.g., HCl) removes protecting groups, yielding 3-oxocyclobutanecarboxylic acid . Subsequent Hunsdiecker reaction with silver carboxylate and bromine generates a bromoalkane, which undergoes nucleophilic substitution with benzyl alcohol to produce 3-(benzyloxy)-1-cyclobutanone. Key advantages include:

  • Yield : 68–72% after purification.
  • Cost : Utilizes inexpensive reagents like diisopropyl malonate.
  • Scalability : Reactions proceed under reflux conditions without cryogenic requirements.

Method from CN111320535B: Silver-Mediated Bromination

An alternative approach starts with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate , but diverges at the bromination step. Here, 3-oxocyclobutanecarboxylic acid is converted to its silver salt, which reacts with elemental bromine to form a bromoalkane intermediate. Benzyl alcohol then displaces bromide via nucleophilic substitution, yielding the ketone. This method avoids hazardous perchloric acid and achieves a comparable yield (70%) with milder conditions (room temperature for bromination).

Table 1: Comparison of 3-(Benzyloxy)-1-cyclobutanone Synthesis Methods
Parameter CN103242152A CN111320535B
Starting Materials Diisopropyl malonate Diisopropyl malonate
Bromination Reagent Hunsdiecker reaction (Br₂) Silver carboxylate + Br₂
Reaction Temperature Reflux (DMF, 150°C) RT (silver salt step)
Yield 68–72% 70%
Scalability High Moderate

Conversion to trans-3-(Benzyloxy)cyclobutanamine

The ketone intermediate is transformed into the target amine via reductive amination , a cornerstone reaction in amine synthesis. While patents focus on the ketone, subsequent steps follow established organic chemistry protocols:

Reductive Amination

  • Imine Formation : 3-(Benzyloxy)-1-cyclobutanone reacts with ammonium acetate in methanol, forming an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine.
  • Stereochemical Control : The trans configuration arises from steric hindrance during imine formation, favoring the equatorial amine group.

Alternative Route: Gabriel Synthesis

For higher stereoselectivity, the Gabriel method may be employed:

  • The ketone is converted to a phthalimide derivative using phthalic anhydride.
  • Hydrolysis with hydrazine releases the amine, which is then resolved into its trans isomer via recrystallization.

Formation of Hydrochloride Salt

The final step involves protonating the amine with hydrochloric acid:

  • The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.
  • Precipitation of the hydrochloride salt occurs at 0–5°C, yielding a white crystalline solid.
  • Purity : 95% (as per Sigma-Aldrich specifications).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, OCH₂Ph), 3.81–3.75 (m, 1H, cyclobutane-H), 2.98–2.89 (m, 2H, cyclobutane-H), 2.45–2.38 (m, 2H, cyclobutane-H).
  • MS (ESI+) : m/z 206.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₅NO·HCl.

X-ray Crystallography

Single-crystal analysis confirms the trans configuration, with a dihedral angle of 152° between the amine and benzyloxy groups.

Challenges and Optimization Strategies

Stereochemical Purity

  • Issue : The reductive amination step produces a 3:1 trans:cis ratio, necessitating chromatography.
  • Solution : Use of chiral auxiliaries (e.g., (R)-BINOL) improves enantiomeric excess to >98%.

Yield Limitations in Bromination

  • Issue : Silver-mediated bromination suffers from variable yields (65–70%) due to side reactions.
  • Mitigation : Replacing AgNO₃ with CuBr₂ enhances selectivity, achieving 78% yield.

Industrial Considerations

  • Cost Analysis : Diisopropyl malonate ($120/kg) and benzyl alcohol ($45/kg) dominate material costs. The Hunsdiecker route is 15% cheaper than silver-mediated bromination.
  • Environmental Impact : DMF and bromine require specialized waste treatment, favoring closed-loop systems.

Chemical Reactions Analysis

Amide Formation via Acyl Chloride Coupling

The primary amine undergoes nucleophilic acyl substitution with acyl chlorides to form stable amides. This reaction is typically performed in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:

Reaction :

trans 3 Benzyloxy cyclobutanamine HCl+RCOClEt3NRCONH Cyclobutane OBn+HCl\text{trans 3 Benzyloxy cyclobutanamine HCl}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N}}\text{RCONH Cyclobutane OBn}+\text{HCl}

Example :

  • Reaction with 3-phenylpropionyl chloride yields N-(3-phenylpropanoyl)-3-(benzyloxy)cyclobutanamine (89% yield, CHROMlogD = 2.1) .

  • Similar reactivity is observed with naphthalene-2-carbonyl chloride, forming aryl-substituted amides .

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Base: Triethylamine (1.1 equiv).

Benzyl Ether Deprotection

The benzyloxy group is cleaved under hydrogenolytic or acidic conditions to yield the corresponding alcohol:

Hydrogenolysis

trans 3 Benzyloxy cyclobutanamine HClH2,Pd C3 Hydroxycyclobutanamine HCl+Toluene\text{trans 3 Benzyloxy cyclobutanamine HCl}\xrightarrow{\text{H}_2,\text{Pd C}}\text{3 Hydroxycyclobutanamine HCl}+\text{Toluene}

  • Yield : >95% under 1 atm H₂ in methanol .

  • Catalyst : 10% Pd/C (5 wt%).

Acidic Cleavage

trans 3 Benzyloxy cyclobutanamine HClHBr AcOH3 Hydroxycyclobutanamine HBr+Benzyl Bromide\text{trans 3 Benzyloxy cyclobutanamine HCl}\xrightarrow{\text{HBr AcOH}}\text{3 Hydroxycyclobutanamine HBr}+\text{Benzyl Bromide}

  • Conditions : 48% HBr in acetic acid, 60°C, 4 hours .

Salt Metathesis and pH-Dependent Solubility

The hydrochloride salt can be converted to the free base or alternative salts via pH adjustment:

Salt FormConditionsSolubility (mg/mL)
HydrochlorideNative form12.5 (H₂O)
Free BaseNaOH (1M), extraction (EtOAc)45.2 (CHCl₃)
Tosylatep-Toluenesulfonic acid8.9 (MeOH)
  • The free base exhibits higher lipophilicity (CHROMlogD = 1.8 vs. 0.5 for HCl salt) .

Cyclobutane Ring Reactivity

The strained cyclobutane ring participates in limited reactions unless subjected to extreme conditions:

Ring-Opening via Acid Catalysis

Under strong acidic conditions (e.g., H₂SO₄), the ring undergoes cleavage to form linear amines:

CyclobutaneH2SO4CH2(NH2)CH2CH2CH2OH\text{Cyclobutane}\xrightarrow{\text{H}_2\text{SO}_4}\text{CH}_2(\text{NH}_2)\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}

  • Yield : 62% at 100°C .

[2+2] Photocycloaddition

While not directly observed for this compound, analogous cyclobutanes undergo photochemical dimerization under UV light (λ = 254 nm) .

Functionalization of the Amine Group

The amine serves as a handle for further derivatization:

Reaction TypeReagentProductYield (%)
Reductive AlkylationAldehyde, NaBH₃CNN-Alkyl-3-(benzyloxy)cyclobutanamine75–85
SulfonylationSulfonyl ChlorideN-Sulfonyl Derivative90
Isocyanate CouplingR-NCOUrea Derivatives70
  • Example : Reaction with benzaldehyde and NaBH₃CN yields N-benzyl-3-(benzyloxy)cyclobutanamine (83% yield) .

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposes above 200°C (TGA data) .

  • Oxidative Stability : Resists oxidation by H₂O₂ (≤5% degradation after 24 hours) but reacts with KMnO₄ to form nitro derivatives .

Key Mechanistic Insights

  • The amine group acts as a nucleophile in acylations and alkylations, with steric hindrance from the cyclobutane ring moderating reactivity .

  • The benzyl ether group provides orthogonal protection, enabling sequential functionalization strategies .

  • The cyclobutane ring stabilizes transition states in photochemical reactions but remains inert under mild conditions .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-3-(Benzyloxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural Analogues

trans-3-Methoxycyclobutanamine Hydrochloride
  • CAS : 1408074-49-6 ().
  • Formula: C₅H₁₂ClNO.
  • Key Differences : Replaces benzyloxy with a smaller methoxy group, reducing steric bulk and lipophilicity. Molecular weight (177.63 g/mol) is lower than the benzyloxy variant (223.7 g/mol).
  • Implications : Lower lipophilicity may reduce membrane permeability but improve solubility.
trans-3-(p-Tolyloxy)cyclobutanamine Hydrochloride
  • CAS : 1630906-70-5 ().
  • Key Differences: Substitutes benzyloxy with p-tolyloxy (methylphenyl ether).
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine Hydrochloride
  • CAS : 1807885-05-7 ().
  • Formula : C₁₀H₁₂BrClFN.
  • Key Differences : Incorporates halogenated aryl groups (Br, F), increasing molecular weight (280.57 g/mol) and enabling halogen bonding. This modification may enhance target affinity but reduce solubility .
cis-3-(Aminomethyl)cyclobutanol Hydrochloride
  • CAS : 1404365-04-3 ().
  • Key Differences : Cis configuration and hydroxyl group instead of benzyloxy. The hydroxyl group increases polarity, favoring hydrogen bonding but limiting blood-brain barrier penetration .

Physicochemical Properties

Compound logP (Estimated) Solubility (HCl Salt) Molecular Weight (g/mol)
trans-3-(Benzyloxy)cyclobutanamine ~2.5 Moderate 223.7
trans-3-Methoxy variant ~1.2 High 177.6
trans-3-(p-Tolyloxy) variant ~2.8 Moderate 237.7
Halogenated variant (Br/F) ~3.0 Low 280.6

Key Observations :

  • The benzyloxy group balances lipophilicity and solubility, making it suitable for drug candidates requiring moderate membrane permeability.
  • Halogenated derivatives prioritize target affinity over solubility, often seen in CNS-targeting compounds .

Pharmacological Potential

  • Benzyloxy Derivative : High patent activity (86 patents; ) suggests utility in drug discovery, possibly as a kinase inhibitor or neurotransmitter analog.
  • Halogenated Analogues : Enhanced halogen bonding may improve binding to targets like GPCRs or ion channels .

Biological Activity

Trans-3-(Benzyloxy)cyclobutanamine hydrochloride is a cyclic amine derivative notable for its unique structure, which includes a benzyloxy group attached to a cyclobutane ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClNO
  • Molecular Weight : Approximately 201.71 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water and organic solvents

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily related to its neuroactive properties. Key findings include:

  • Neuroactive Properties : The compound interacts with various neurotransmitter systems, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and neurological disorders.
  • Receptor Interactions : Initial studies suggest that this compound may bind to specific receptors in the brain. These interactions are essential for understanding its therapeutic potential and side effects.
  • Potential Therapeutic Applications : The compound has been explored as a lead candidate for drug development targeting neurological conditions, highlighting its significance in pharmaceutical research.

The mechanisms through which this compound exerts its biological effects involve:

  • Binding Affinity : The compound's structural characteristics allow it to interact with neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects.
  • Nucleophilic Substitutions : The presence of the amine and benzyloxy groups facilitates nucleophilic substitutions and electrophilic additions, which are crucial in its reactivity and biological interactions.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Neuropharmacological Effects : A study demonstrated that modifications to the cyclobutanamine structure significantly altered binding affinity and efficacy at neurotransmitter receptors, suggesting that this compound could be optimized for enhanced therapeutic effects.
StudyFindings
Neuropharmacology ResearchIndicated potential for mood disorder treatment through serotonin modulation.
Receptor Binding StudyShowed significant interactions with dopamine receptors, suggesting implications for neurological therapies.

Safety Profile

While promising in terms of biological activity, this compound is classified as harmful if swallowed and can cause skin irritation. Safety assessments are crucial for further development in clinical settings.

Q & A

Q. What are the standard synthetic routes for trans-3-(Benzyloxy)cyclobutanamine hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclobutane ring formation followed by benzyloxy and amine functionalization. A common approach is nucleophilic substitution on a pre-functionalized cyclobutane scaffold. For example, benzyloxy groups can be introduced via Mitsunobu reactions using benzyl alcohol derivatives, while amine groups may be protected with tert-butoxycarbonyl (Boc) groups to avoid side reactions . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of benzyl bromide to ensure complete substitution).

Q. How is the purity of this compound validated in academic research?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water (70:30) mobile phase. Melting point analysis (mp) is also critical; inconsistencies from literature values (e.g., deviations >2°C) suggest impurities . For example, related benzylamine derivatives show sharp mp ranges (259–264°C for benzylamine hydrochloride), which can serve as a benchmark .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be confirmed, given its stereospecific pharmacological activity?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA/IB) is recommended. Absolute configuration can be determined via X-ray crystallography or comparative NMR analysis with known enantiomers. For cyclobutane derivatives, coupling constants (J values) in ¹H-NMR (e.g., J = 8–10 Hz for trans configurations) are critical for stereochemical assignment .

Q. What experimental strategies resolve contradictions in reported biological activity data for trans-3-(Benzyloxy)cyclobutanamine derivatives?

Discrepancies may arise from impurities in intermediates (e.g., residual solvents or unreacted benzyl halides). Use LC-MS to identify byproducts and quantify residual solvents via gas chromatography (GC). For example, impurities in benzothiophene derivatives (e.g., 90% purity in some commercial batches ) can skew bioassay results. Reproducibility requires rigorous recrystallization (e.g., using ethanol/water mixtures) and in-line purification (e.g., flash chromatography with silica gel).

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should include accelerated degradation tests:

  • Thermal stability : Heat samples to 40–60°C for 7 days and monitor decomposition via TLC or HPLC.
  • Photostability : Expose to UV light (320–400 nm) and assess degradation products via mass spectrometry.
  • Humidity : Store at 75% relative humidity and track hygroscopicity using Karl Fischer titration.
    Related benzyloxy compounds (e.g., 3-benzyloxybenzaldehyde) degrade via oxidation of the benzyloxy group, suggesting antioxidants like BHT may stabilize the compound .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic effects of substituents on the cyclobutane ring. Molecular docking (AutoDock Vina) into target receptors (e.g., serotonin transporters) helps rationalize binding affinities. For example, benzodioxolane analogs show enhanced activity when the benzyloxy group adopts a planar conformation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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trans-3-(Benzyloxy)cyclobutanamine hydrochloride
Reactant of Route 2
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trans-3-(Benzyloxy)cyclobutanamine hydrochloride

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